
3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanenitrile is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a hydroxypropanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanenitrile typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with a suitable cyanohydrin reagent under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the nitrile group. The reaction mixture is then subjected to purification techniques such as recrystallization or column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically obtained through a series of purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of 3-(5-Bromo-2-fluorophenyl)-3-oxopropanenitrile.
Reduction: Formation of 3-(5-Bromo-2-fluorophenyl)-3-aminopropanenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine substituents enhance its reactivity and binding affinity to target molecules. The hydroxy and nitrile groups contribute to its overall chemical stability and reactivity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-2-fluorophenyl)propionic acid: Similar structure but with a carboxylic acid group instead of a hydroxypropanenitrile group.
(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: Contains a pyrazinyl group instead of a hydroxypropanenitrile group.
Uniqueness
3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanenitrile is unique due to its combination of bromine and fluorine substituents on the phenyl ring, along with the hydroxypropanenitrile group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C9H7BrFNO |
|---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
3-(5-bromo-2-fluorophenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C9H7BrFNO/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9,13H,3H2 |
InChI Key |
XZXSKUMSZVHPQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(CC#N)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


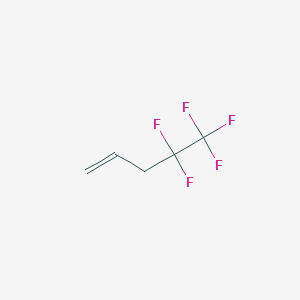
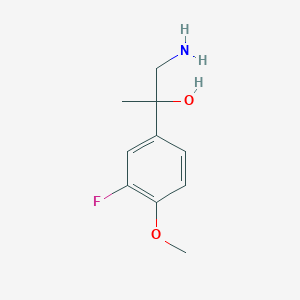
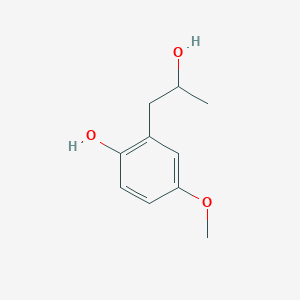
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13598375.png)
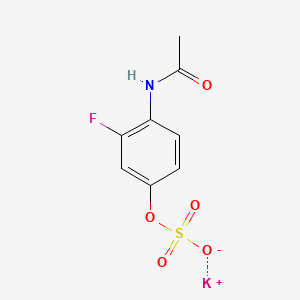
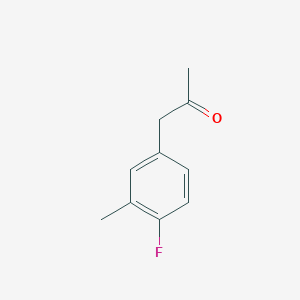
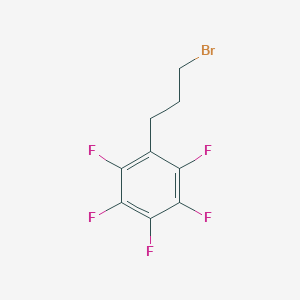
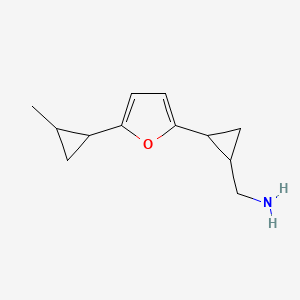
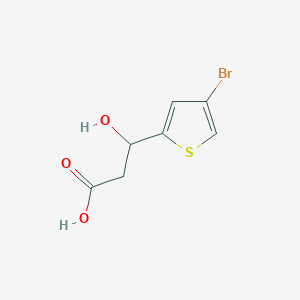
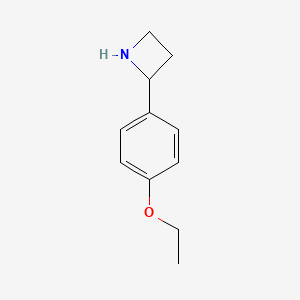
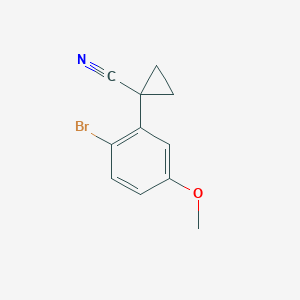
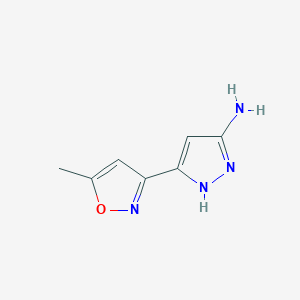
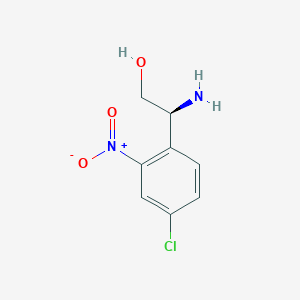
![1-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine](/img/structure/B13598428.png)
